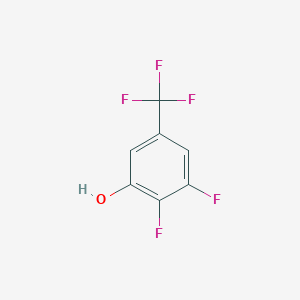

2,3-Difluoro-5-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXIYPXVQOMLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 5 Trifluoromethyl Phenol

Hydrolytic Stability and Spontaneous Defluorination Pathways

The position of the trifluoromethyl (-CF3) group relative to the phenolic hydroxyl (-OH) group is a critical determinant of the hydrolytic stability of trifluoromethylphenols (TFMPs). Research into the hydrolytic behavior of TFMP isomers provides essential insights into the expected stability of 2,3-Difluoro-5-(trifluoromethyl)phenol, which has a meta-substituted -CF3 group.

Kinetics and pH-Dependency of Trifluoromethylphenol Hydrolysis

Studies on the hydrolysis of 2-TFMP, 3-TFMP, and 4-TFMP have shown that only the ortho (2-TFMP) and para (4-TFMP) isomers undergo significant spontaneous defluorination in aqueous solutions. rsc.org In stark contrast, 3-TFMP, where the trifluoromethyl group is in the meta position, shows no observable hydrolysis under similar environmentally relevant or alkaline conditions. rsc.orgrsc.orgchemrxiv.org This lack of reactivity for the meta isomer is a key finding directly applicable to this compound.

The hydrolysis rate for the reactive isomers is strongly dependent on pH. nih.govresearchgate.net The reaction is favored at higher pH levels because it is initiated by the deprotonation of the phenol (B47542) to form the more reactive phenolate (B1203915) anion. rsc.orgresearchgate.net For instance, the hydrolysis of 2-TFMP is significantly faster in alkaline conditions compared to neutral or acidic pH. researchgate.net For reactive TFMPs, the degradation follows pseudo-first-order kinetics. nih.gov The half-life for 2-TFMP at 37°C and a pH of 7.4 was found to be 6.9 hours. nih.gov Given that the fundamental mechanism required for this hydrolysis is absent in meta-isomers, this compound is expected to be hydrolytically stable across a wide pH range.

Table 1: Comparative Hydrolytic Reactivity of Trifluoromethylphenol (TFMP) Isomers

| Compound | Position of -CF3 | Observed Hydrolysis/Defluorination | pH Dependency |

| 2-Trifluoromethylphenol | ortho | Yes | Rate increases with higher pH |

| 3-Trifluoromethylphenol | meta | No | Stable under tested conditions |

| 4-Trifluoromethylphenol | para | Yes | Rate increases with higher pH |

This table is generated based on findings for trifluoromethylphenols, which are used as analogues to predict the behavior of this compound. rsc.orgrsc.org

Mechanistic Elucidation of C-F Bond Cleavage: Role of Phenolate Anions and Quinone Methide Intermediates

The mechanism for the spontaneous defluorination of ortho- and para-TFMPs underscores why the meta-isomer is stable. The process is initiated by the deprotonation of the hydroxyl group to form a phenolate anion. rsc.org This anion facilitates the cleavage of a C-F bond from the trifluoromethyl group through a β-elimination reaction, which likely proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.orgrsc.orgchemrxiv.org

This elimination step results in the formation of a transient, dearomatized intermediate known as a quinone difluoromethide. rsc.org The formation of this conjugated intermediate is crucial as it stabilizes the molecule during the C-F bond cleavage. This pathway is only possible when the -CF3 group is in the ortho or para position, as this allows for the necessary electronic rearrangement through the aromatic ring to form the quinone-like structure.

For 3-TFMP and, by extension, this compound, the -CF3 group is not in a position that allows for the formation of a stabilized quinone methide intermediate upon deprotonation. rsc.org Therefore, the key rate-determining step for defluorination cannot proceed, rendering the compound resistant to this degradation pathway.

Formation of Fluoride (B91410) and Organofluorine Transformation Products

For the reactive TFMP isomers, hydrolytic degradation leads to the consecutive release of all three fluorine atoms from the -CF3 group, ultimately forming fluoride ions (F⁻) and the corresponding hydroxybenzoic acid. rsc.orgnih.gov For example, 2-TFMP is hydrolyzed to salicylic (B10762653) acid. nih.gov The process is energetically driven by the hydration of the released fluoride anions. nih.gov

During the hydrolysis of 4-TFMP, intermediates such as benzoyl fluoride have been identified, along with dimer-like transformation products. rsc.orgrsc.org However, since this compound does not undergo this initial C-F bond cleavage, the formation of such organofluorine transformation products via hydrolysis is not expected. rsc.org The compound is predicted to persist in aqueous environments without releasing fluoride or forming hydroxybenzoic acid derivatives through this specific mechanism.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution reactions is heavily dictated by its substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is highly deactivated towards electrophilic attack. The fluorine atoms and the trifluoromethyl group are powerful electron-withdrawing groups, which reduce the nucleophilicity of the ring. wikipedia.orgmasterorganicchemistry.com While the phenolic hydroxyl group is strongly activating, its effect is likely overcome by the cumulative deactivating strength of the three fluorine-containing substituents. Therefore, forcing conditions would be required for electrophilic substitution, such as nitration or halogenation. masterorganicchemistry.comlibretexts.org The regioselectivity would be complex, guided by the competing directing effects of the substituents (-OH is ortho, para-directing; -F is ortho, para-directing; -CF3 is meta-directing).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the -F and -CF3 groups activates the aromatic ring for nucleophilic aromatic substitution. nih.govlibretexts.org This type of reaction involves the attack of a nucleophile on the ring, with the displacement of a leaving group. In this molecule, the two fluorine atoms on the ring are potential leaving groups. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The substitution would likely occur at the carbon atoms bearing the fluorine atoms, particularly those ortho or para to the strongly activating -CF3 group. Reactions with nucleophiles such as alkoxides, amines, or thiols could be expected. nih.gov

Oxidation and Reduction Chemistry of the Phenolic and Fluorinated Groups

The phenolic and fluorinated groups on this compound are susceptible to distinct redox reactions.

Oxidation: Phenols are known to undergo oxidation. Under certain conditions, the phenolic group can be oxidized to form phenoxyl radicals, which could lead to the formation of quinone-type structures or polymeric materials. Enzymatic oxidation, for instance by heme dehaloperoxidases, can proceed via hydrogen atom abstraction from the phenol group, followed by OH rebound to the ring, which can initiate a defluorination cascade. manchester.ac.uk

Reduction: The trifluoromethyl group is generally stable but can undergo reductive defluorination under specific conditions. researchgate.net These reactions often proceed via radical intermediates and can be promoted by photoredox catalysis or reducing metals. researchgate.netnih.gov Such a reaction could transform the -CF3 group into a difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) group, significantly altering the compound's properties.

Chemo- and Regioselectivity in Functionalization Reactions

The diverse functional groups on this compound allow for various functionalization strategies, with chemo- and regioselectivity being key considerations.

O-Functionalization: The phenolic hydroxyl group is the most likely site for initial functionalization under standard conditions, such as etherification (e.g., Williamson ether synthesis) or esterification, due to its nucleophilicity and acidity.

Nucleophilic Aromatic Substitution (SNAr): For reactions involving the ring, SNAr is more favorable than EAS. A strong nucleophile would preferentially replace one of the ring's fluorine atoms over attacking the C-F bonds of the more robust -CF3 group. The precise position of substitution (at C-2 or C-3) would depend on the reaction conditions and the nucleophile, governed by the relative stabilization of the Meisenheimer intermediate.

Reductive Functionalization: Selective C-F bond activation and functionalization of the -CF3 group, while challenging, offers a pathway to difluoro- or monofluoromethylated derivatives. This typically requires specialized reagents, such as photoredox or organometallic catalysts, that can generate radical intermediates. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the single phenolic hydroxyl proton. The aromatic protons, H-4 and H-6, would appear as distinct multiplets due to coupling with each other and with the neighboring fluorine atoms (¹⁹F). The phenolic -OH proton will typically appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. Based on data from analogous compounds like 2-fluoro-5-(trifluoromethyl)phenol, the aromatic protons are expected in the δ 7.0-7.5 ppm range. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The carbon atoms directly bonded to fluorine (C-2, C-3) and the trifluoromethyl group (C-5 and the CF₃ carbon) will exhibit characteristic splitting (C-F coupling). The CF₃ carbon signal typically appears as a quartet around δ 120-125 ppm. rsc.orgbeilstein-journals.org The carbons attached to the fluorine atoms (C-2 and C-3) will show large one-bond ¹J(C-F) coupling constants.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for fluorinated compounds, offering a wide chemical shift range and high sensitivity. rsc.orgnih.gov Three distinct signals are expected for 2,3-Difluoro-5-(trifluoromethyl)phenol: one for the CF₃ group and one for each of the non-equivalent aromatic fluorine atoms (F-2 and F-3). The CF₃ group typically appears as a singlet in the range of -60 to -65 ppm relative to CFCl₃. rsc.org The aromatic fluorines (F-2 and F-3) will have chemical shifts influenced by the hydroxyl group and will show coupling to each other and to the adjacent aromatic protons. For comparison, in 2,3-dichloro-5-(trifluoromethyl)pyridine, the CF₃ signal is observed at approximately -70 ppm. spectrabase.com The integration of these signals allows for a precise fluorine mass balance, confirming the presence and ratio of the different fluorine environments.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analysis of structurally similar compounds.

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H NMR | Aromatic CH (H-4, H-6) | ~ 7.0 - 7.5 | Multiplets (dd, ddd) due to H-H and H-F coupling |

| Phenolic OH | Variable, ~ 5.0 - 8.0 | Broad singlet | |

| ¹³C NMR | C-CF₃ | ~ 120 - 125 | Quartet (q) due to ¹J(C-F) coupling |

| C-F (C-2, C-3) | ~ 140 - 160 | Doublet of doublets (dd) with large ¹J(C-F) | |

| Aromatic C-H | ~ 110 - 125 | Complex multiplets due to C-H and C-F coupling | |

| C-OH | ~ 150 - 158 | Multiplet due to coupling with adjacent F and C | |

| ¹⁹F NMR | -CF₃ | ~ -60 to -65 | Singlet (s) or narrow multiplet |

| Aromatic F (F-2, F-3) | ~ -110 to -150 | Doublets of doublets (dd) or complex multiplets |

While one-dimensional NMR provides foundational data, multi-dimensional techniques are crucial for unambiguous assignments, especially in complex molecules.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to differentiate between the carbon signals. DEPT-90 would exclusively show the two C-H signals, while DEPT-135 would show C-H signals as positive and CH₂ signals (absent in this molecule) as negative. Quaternary carbons, including C-1, C-2, C-3, C-5, and the CF₃ carbon, would be absent in all DEPT spectra, confirming their substitution.

Homonuclear Correlation Spectroscopy (HHCOSY): A HHCOSY experiment would reveal scalar coupling between protons. In this case, it would show a cross-peak between the H-4 and H-6 aromatic protons, confirming their connectivity on the benzene (B151609) ring.

Total Correlation Spectroscopy (TOCSY): TOCSY is used to identify protons belonging to the same spin system. For this molecule, the TOCSY spectrum would show correlations between all protons within the same coupled network, further confirming the relationship between H-4 and H-6.

High-Resolution Mass Spectrometry (HRMS) for Identification of Parent Compound and Transformation Products

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental formula. nih.gov For this compound, the exact mass can be calculated for its molecular ion ([M]⁺) and its deprotonated form ([M-H]⁻), which is common in electrospray ionization (ESI) mode.

Table 2: Calculated Exact Masses for HRMS

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₇H₃F₅O | 198.0104 |

| [M-H]⁻ | C₇H₂F₅O | 197.0026 |

HRMS is also critical for identifying transformation products by analyzing their precise masses. Fragmentation analysis helps to confirm the structure. Expected fragmentation pathways for this molecule could include the loss of a hydrogen fluoride (B91410) (HF) molecule, a trifluoromethyl radical (•CF₃), or a carbon monoxide (CO) molecule from the phenol (B47542) ring, leading to characteristic daughter ions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The resulting spectra provide a "fingerprint" characteristic of the molecule's structure and functional groups. Detailed assignments can be made by comparison with data from similar molecules, such as 2,3-difluorophenol (B1222669). nih.gov

O-H Stretch: A broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as sharp bands just above 3000 cm⁻¹.

C=C Aromatic Stretch: The benzene ring stretching vibrations will produce a series of bands in the 1450-1620 cm⁻¹ region.

C-F Stretches: Strong absorption bands corresponding to the C-F stretching modes of the aromatic fluorines and the trifluoromethyl group are expected in the 1100-1400 cm⁻¹ region. The CF₃ group typically shows very intense, characteristic absorption bands.

O-H Bend: The in-plane bending of the O-H group is expected around 1330-1440 cm⁻¹, potentially overlapping with other vibrations.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-F bonds, which may be weak in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies (IR/Raman) Predicted data based on analysis of structurally similar compounds like 2,3-difluorophenol and other fluorinated aromatics. nih.govresearchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=C Aromatic Stretch | 1450 - 1620 | Medium to Strong |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong |

| C-F Stretch (Aromatic) | 1100 - 1300 | Strong |

| O-H Bend | 1330 - 1440 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Visible)

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Phenols typically exhibit two main absorption bands in the UV region arising from π → π* transitions of the benzene ring. For phenol itself, these bands appear around 210 nm and 270 nm. docbrown.info

For this compound, the presence of electron-withdrawing fluorine and trifluoromethyl groups is expected to cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted phenol. The molecule is expected to be colorless as these absorptions should not extend into the visible region of the spectrum. docbrown.info Studying the spectrum in basic media would cause deprotonation of the phenol to the phenoxide, resulting in a significant bathochromic (red) shift of the absorption bands, a characteristic behavior of phenolic compounds. ijims.com

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization

Electrochemical methods like cyclic voltammetry (CV) can be used to study the redox properties of this compound. Phenols can be electrochemically oxidized, typically in an irreversible process, to form phenoxy radicals.

The oxidation potential of a phenol is highly sensitive to the electronic nature of its substituents. The presence of three strongly electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) on the aromatic ring will significantly decrease the electron density of the phenol. Consequently, this compound is expected to have a higher oxidation potential (i.e., it will be more difficult to oxidize) compared to unsubstituted phenol. This method provides valuable insight into the molecule's electronic structure and its potential behavior in redox reactions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 2,3-Difluoro-5-(trifluoromethyl)phenol, DFT would be instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule for various arrangements of its atoms until the lowest energy conformation is found.

The primary conformational flexibility in this molecule arises from the orientation of the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group relative to the benzene (B151609) ring. The hydroxyl group's hydrogen atom can be oriented either syn or anti to the adjacent fluorine atom at the C2 position. Similarly, the trifluoromethyl group can rotate. DFT calculations would predict the relative energies of these different conformers. It is expected that the conformer with the hydroxyl group oriented to minimize steric hindrance with the adjacent fluorine atom would be the most stable.

Table 1: Postulated Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Conformer A (OH anti to F) | 0.00 | H-O-C1-C2 ≈ 180 |

| Conformer B (OH syn to F) | > 0 | H-O-C1-C2 ≈ 0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Elucidation of Electronic Structure and Charge Distribution

DFT calculations can provide a detailed picture of how electrons are distributed within the this compound molecule. The strongly electronegative fluorine atoms and the trifluoromethyl group will significantly influence the electronic landscape of the benzene ring.

Table 2: Predicted Atomic Charges for this compound using DFT

| Atom | Predicted Partial Charge (e) |

| O (hydroxyl) | Negative |

| H (hydroxyl) | Positive |

| C1 (attached to OH) | Positive |

| C2 (attached to F) | Positive |

| C3 (attached to F) | Positive |

| C5 (attached to CF3) | Positive |

| F atoms | Negative |

| C (in CF3) | Positive |

| F (in CF3) | Negative |

Note: This table represents expected trends. Precise values are dependent on the level of theory and basis set used in the DFT calculation.

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, DFT calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of the various bonds (O-H, C-F, C-C, etc.). Similarly, calculated NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be compared with experimental data to confirm the molecular structure.

Quantum Chemical Calculations of Reaction Mechanisms and Energy Barriers

Beyond static properties, computational chemistry can be used to explore the reactivity of this compound and the mechanisms of reactions it might undergo.

Determination of Activation Energies and Rate-Limiting Steps

For a given reaction, quantum chemical calculations can map out the entire potential energy surface, identifying transition states and intermediates. This allows for the determination of activation energies (the energy barriers that must be overcome for a reaction to occur). By comparing the activation energies of different possible reaction pathways, the most likely mechanism and the rate-limiting step can be identified. For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether the incoming electrophile would preferentially add to the C4 or C6 position and what the energy cost of that addition would be.

Computational Modeling of Intermediate Species (e.g., Difluoro-quinone Methides)

Phenols can be precursors to reactive intermediates known as quinone methides. In the case of this compound, a corresponding difluoro-quinone methide could potentially be formed. These are highly reactive species and often difficult to study experimentally. Computational modeling provides a powerful means to investigate their structure, stability, and reactivity. DFT calculations could be employed to model the geometry and electronic structure of the difluoro-quinone methide derived from this compound, and to simulate its reactions with various nucleophiles, providing insights into its potential role in biochemical or synthetic processes.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and non-covalent interactions. uni-muenchen.dewikipedia.org For this compound, NBO analysis can elucidate the complex interplay of its functional groups, which include the hydroxyl (-OH) group, two fluorine atoms (-F), and a trifluoromethyl (-CF3) group, all attached to a benzene ring.

Intermolecular Interactions: The electronic structure of this compound, particularly the presence of the electron-withdrawing fluorine and trifluoromethyl groups, is expected to significantly influence its intermolecular interactions. These groups enhance the acidity of the phenolic proton, making the hydroxyl group a stronger hydrogen bond donor. acs.org NBO analysis can quantify the strength of these hydrogen bonds by examining the donor-acceptor interactions between the lone pairs of a hydrogen bond acceptor molecule (like water or another phenol (B47542) molecule) and the antibonding orbital of the O-H bond (σO-H). researchgate.netuba.ar The stabilization energy (E(2)) associated with this n → σ interaction is a key descriptor of hydrogen bond strength. researchgate.net

Intramolecular Interactions: A key feature of this compound susceptible to NBO analysis is the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom at the C2 position. This interaction would involve the donation of electron density from a lone pair of the fluorine atom to the antibonding orbital of the O-H bond (n(F) → σ*(O-H)). The presence and strength of this intramolecular hydrogen bond can significantly impact the molecule's conformation and reactivity. nih.gov

NBO analysis can provide quantitative evidence for such an interaction by calculating the E(2) stabilization energy. Studies on similar ortho-substituted halophenols have utilized NBO analysis to investigate these intramolecular forces. nih.gov The analysis also reveals changes in the hybridization of the involved atoms and the polarization of the bonds, offering a more complete picture of the intramolecular electronic environment. uni-muenchen.de

Below is an illustrative data table showcasing the type of information that can be obtained from an NBO analysis for the key donor-acceptor interactions in this compound. The values are hypothetical and serve to demonstrate the output of such an analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(F) at C2 | σ(O-H) | 2.5 | Intramolecular Hydrogen Bond |

| n(O) | σ(C1-C2) | 1.8 | Hyperconjugation |

| n(F) at C3 | π(C4-C5) | 0.9 | Resonance |

| σ(C-H) | σ(C-F) | 0.5 | Hyperconjugation |

Molecular Dynamics Simulations for Environmental Fate Modeling and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, offering valuable insights into dynamic processes such as environmental fate and the effects of solvents. nih.govhalo.science For this compound, MD simulations can model its interactions with environmental components like water, soil organic matter, and atmospheric radicals, as well as its behavior in different solvent environments.

Environmental Fate Modeling: The environmental fate of a chemical is determined by processes such as transport, partitioning, and transformation. researchgate.netcdc.gov MD simulations can be employed to understand the initial stages of these processes at a molecular level. For instance, simulations can model the partitioning of this compound between water and an organic phase (like octanol, to estimate the octanol-water partition coefficient, logP), which is a crucial parameter in environmental risk assessment. nih.gov

Furthermore, MD simulations can be used to study the interactions of this compound with soil minerals and organic matter, providing insights into its mobility in terrestrial environments. The potential for atmospheric transport can also be investigated by simulating its interactions with atmospheric aerosols and its volatility. While comprehensive environmental fate models often operate at a larger scale, the parameters used in these models can be derived from or validated by atomistic MD simulations. mdpi.comnih.gov

Solvent Effects: The behavior and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an ideal tool to study these solvent effects in detail. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), one can analyze the structure of the solvation shells around the molecule. nih.gov

Key aspects that can be investigated include the number of hydrogen bonds between the phenol and solvent molecules, the orientation of the solvent molecules around the different functional groups, and the dynamics of the solvent molecules in the first solvation shell. nih.govyoutube.com This information is critical for understanding the compound's solubility, reactivity, and spectral properties in different environments.

The following table illustrates the kind of data that can be generated from MD simulations to characterize the solvation of this compound in water. The values are hypothetical examples.

| Property | Value | Description |

| Radial Distribution Function g(r) peak for O(phenol)-H(water) | 1.8 Å | Indicates the average distance of the first solvation shell of water around the hydroxyl group. |

| Coordination Number of Water around -OH | 3.2 | The average number of water molecules in the first solvation shell of the hydroxyl group. |

| Residence Time of Water in First Solvation Shell | 5.3 ps | The average time a water molecule spends in the immediate vicinity of the phenol. |

| Self-Diffusion Coefficient of Phenol in Water | 1.2 x 10⁻⁵ cm²/s | A measure of the mobility of the phenol molecule in the aqueous solution. |

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. mdpi.comacs.org These models are particularly valuable for estimating the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experimental measurements. arxiv.org For this compound, QSPR models could be developed to predict a range of important physicochemical and environmental properties.

The development of a QSPR model involves several key steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is required. For example, to predict the acidity (pKa) of this compound, a dataset of various substituted phenols with their measured pKa values would be needed. acs.org

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors and the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, QSPR models could be particularly useful for predicting properties such as:

pKa: The acidity of the phenol, which is crucial for understanding its behavior in different pH environments. acs.org

logP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity, which influences its environmental partitioning and bioaccumulation potential. nih.gov

Aqueous Solubility: The extent to which the compound dissolves in water, affecting its environmental transport and bioavailability.

Environmental Half-life: An estimation of the compound's persistence in different environmental compartments.

The following table provides an example of the types of molecular descriptors that might be used in a QSPR model to predict the pKa of substituted phenols, including this compound. The descriptor values are for illustrative purposes only.

| Compound | Experimental pKa | Sum of Hammett Constants (Σσ) | Molecular Surface Area (MSA) | Dipole Moment (μ) |

| Phenol | 9.95 | 0.00 | 121.3 | 1.45 |

| 4-Nitrophenol | 7.15 | 0.78 | 155.8 | 3.98 |

| 2,4-Dichlorophenol | 7.85 | 0.59 | 168.1 | 1.89 |

| This compound | (Predicted) | (Calculated) | (Calculated) | (Calculated) |

Applications in Advanced Organic Synthesis As a Building Block

Utilization as a Key Intermediate for Complex Fluorinated Aromatics and Heterocycles

The strategic placement of fluorine atoms and a trifluoromethyl group on the phenol (B47542) ring makes 2,3-Difluoro-5-(trifluoromethyl)phenol a key precursor for more complex molecular architectures. Its utility is demonstrated in the synthesis of various fluorinated aromatic compounds and heterocycles. For instance, it can be a precursor for the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine, a compound prepared by reacting a 2,3-dihalo-5-(trifluoromethyl)pyridine with a fluoride (B91410) source like KF or CsF in a polar aprotic solvent. google.com

The phenol group itself can be transformed, for example, through deoxyfluorination reactions to yield aryl fluorides. acs.org While direct deoxyfluorination of this compound is not explicitly detailed, the methodology is broadly applicable to a range of phenols. acs.org This transformation would yield 1,2,3-trifluoro-5-(trifluoromethyl)benzene, a highly fluorinated aromatic ring.

Furthermore, the synthesis of trifluoromethyl ethers from phenols is a well-established process, often involving an in situ chlorination/fluorination sequence. beilstein-journals.org Applying this to this compound would result in the formation of 1-(trifluoromethoxy)-2,3-difluoro-5-(trifluoromethyl)benzene, another complex fluorinated aromatic compound. beilstein-journals.orgnih.gov

The reactivity of the aromatic ring also allows for the introduction of other functional groups, leading to a diverse array of substituted fluorinated aromatics. These can then be used in the construction of larger, more complex molecules, including heterocyclic systems. For example, fluorinated pyrazolo[1,5-c]pyrimidines have been synthesized through regioselective methods, highlighting the utility of fluorinated building blocks in creating complex heterocyclic structures. researchgate.net

Role in the Scaffold Synthesis of Agrochemical and Pharmaceutical Precursors

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry and agrochemical design. beilstein-journals.orggoogle.com These groups can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov this compound is a valuable starting material for the synthesis of precursors for these industries.

The synthesis of 3,5-difluorophenol, a key intermediate for the gastroesophageal reflux disease drug tegoprazan, highlights the importance of difluorinated phenols in pharmaceuticals. google.com Although a different isomer, this underscores the value of the difluorophenol moiety in drug discovery.

The table below illustrates potential precursors that could be synthesized from this compound and their relevance.

Table 1: Potential Agrochemical and Pharmaceutical Precursors from this compound

| Precursor | Potential Application Area | Synthetic Transformation from Parent Compound |

|---|---|---|

| 1-Bromo-2,3-difluoro-5-(trifluoromethyl)benzene | Intermediate for cross-coupling reactions | Halogenation |

| 2,3-Difluoro-5-(trifluoromethyl)aniline | Precursor for diazonium salts, heterocycle synthesis | Buchwald-Hartwig amination or classical nitration/reduction |

Design and Synthesis of Novel Reagents and Catalysts Incorporating the this compound Moiety

The unique electronic properties of the 2,3-difluoro-5-(trifluoromethyl)phenyl group make it an interesting component for the design of new reagents and catalysts. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group can influence the reactivity and selectivity of a catalytic center.

While specific examples of reagents or catalysts derived directly from this compound are not extensively documented, related fluorinated compounds have been used in catalyst and reagent development. For example, fluorinated ligands are used to modulate the properties of metal catalysts. nih.gov The synthesis of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid diamides demonstrates the utility of fluorinated heterocycles as ligands for lanthanoid complexes. nih.gov A similar strategy could be employed to create ligands from derivatives of this compound.

Furthermore, fluorinated compounds have been developed as specialized reagents. For instance, 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is a commercially available trifluoromethylating reagent. sigmaaldrich.combldpharm.com This highlights the potential for developing novel reagents from complex fluorinated structures.

Strategies for Stereoselective and Regioselective Synthesis Employing this Compound

The substitution pattern of this compound offers opportunities for regioselective reactions. The electronic effects of the substituents can direct incoming electrophiles or nucleophiles to specific positions on the aromatic ring. For instance, electrophilic aromatic substitution would likely be directed to the 4- or 6-positions, influenced by the directing effects of the hydroxyl and trifluoromethyl groups.

In the realm of stereoselective synthesis, while the parent compound is achiral, its derivatives can be used in asymmetric transformations. For example, a chiral catalyst could be used to perform an enantioselective reaction on a prochiral derivative of this compound. Methods for the stereoselective installation of fluorine into organic molecules are an active area of research, often relying on the stereoselective introduction of fluorine or the desymmetrization of geminal difluoroalkanes. nih.gov

The regioselective C-H trifluoromethylation of heteroaromatic compounds has been achieved through various strategies, including electrophilic and nucleophilic activation, as well as steric protection. nih.gov Similar principles could be applied to reactions involving this compound and its derivatives to achieve high regioselectivity. The development of catalysis-based regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes also showcases advanced strategies for selective fluorination. nih.gov

The table below summarizes some potential regioselective reactions involving this compound.

Table 2: Potential Regioselective Reactions with this compound

| Reaction Type | Expected Major Product(s) | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | 2,3-Difluoro-4-nitro-5-(trifluoromethyl)phenol and/or 2,3-Difluoro-6-nitro-5-(trifluoromethyl)phenol | The hydroxyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. The fluorine atoms are deactivating, ortho-, para-directors. The outcome would depend on the interplay of these electronic effects and reaction conditions. |

Environmental Fate of this compound: Degradation Pathways

The proliferation of fluorinated organic compounds in pharmaceuticals and agrochemicals has led to increased scrutiny of their environmental fate. Among these, substituted phenols such as this compound are of interest due to their potential for persistence and transformation into other fluorinated substances. While direct research on this specific compound is limited, studies on analogous trifluoromethylphenols (TFMPs) provide significant insight into its likely abiotic degradation pathways in the environment.

Environmental Chemistry and Abiotic Degradation Pathways

The abiotic degradation of trifluoromethylphenols in aquatic environments is primarily governed by hydrolysis and photolysis. The specific structure of the phenol (B47542), including the number and position of fluorine substituents on the aromatic ring and the location of the trifluoromethyl (-CF3) group, plays a critical role in determining the rates and products of these degradation reactions.

The hydrolysis of trifluoromethylphenols involves the spontaneous defluorination of the -CF3 group, a process that is highly dependent on the compound's structure and the pH of the aqueous medium. rsc.orgbohrium.com Studies on TFMP isomers reveal that those with the -CF3 group in the ortho or para position to the hydroxyl group are susceptible to hydrolysis, while the meta isomer (3-TFMP) shows strong resistance to this degradation pathway. rsc.orgrsc.orgchemrxiv.org

The proposed mechanism for hydrolysis begins with the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion. bohrium.comrsc.org This deprotonation is crucial for the reaction to proceed. The subsequent step is thought to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism, where the negative charge on the phenolate facilitates the elimination of a fluoride (B91410) ion from the trifluoromethyl group. bohrium.comrsc.org This results in the formation of a transient quinone methide intermediate. nih.gov For 2-TFMP and 4-TFMP, this process continues with the loss of the remaining two fluorine atoms, ultimately yielding the corresponding hydroxybenzoic acids (salicylic acid from 2-TFMP and 4-hydroxybenzoic acid from 4-TFMP) and fluoride ions. chemrxiv.orgnih.gov The initial defluorination is the rate-limiting step in this sequence. nih.gov

For 2,3-Difluoro-5-(trifluoromethyl)phenol, the -CF3 group is in the meta position (position 5) relative to the hydroxyl group. Based on the observed stability of 3-TFMP, it can be inferred that this compound would also be highly resistant to hydrolytic degradation under typical environmental conditions. rsc.orgrsc.org

| Compound | -CF3 Position | Observed Hydrolysis in Aqueous Buffer |

|---|---|---|

| 2-(Trifluoromethyl)phenol (2-TFMP) | Ortho | Yes, observed from pH 7 to 10.8 |

| 3-(Trifluoromethyl)phenol (3-TFMP) | Meta | No degradation observed, even at pH 10.2 and 40°C |

| 4-(Trifluoromethyl)phenol (4-TFMP) | Para | Yes, observed from pH 6.2 to 10.8 |

Data sourced from studies on trifluoromethylphenol isomers, which serve as analogues for understanding the potential behavior of this compound. rsc.org

Photolysis, or degradation by light, is another critical abiotic pathway for the transformation of fluorinated phenols in the environment. acs.orgnih.gov The process can occur directly, when the molecule absorbs solar photons, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). acs.org

The photolytic degradation of TFMPs leads to a variety of fluorinated byproducts, with the distribution of these products being highly dependent on the molecular structure and reaction conditions. acs.orgumn.edu Studies on TFMP isomers under various photolytic conditions (e.g., different pH, presence of hydroxyl radicals) showed that all isomers degrade, but they form different sets of organofluorine products. umn.edu While simple fluorophenols often just produce fluoride ions upon photolysis, compounds with -CF3 groups can undergo more complex transformations, sometimes retaining the -CF3 moiety in the resulting byproducts. nih.govumn.edu This highlights the potential for photolysis to generate new, persistent fluorinated compounds in the environment. acs.orgresearchgate.net

A significant concern with the degradation of many fluorinated substances is the formation of trifluoroacetic acid (TFA), an environmentally persistent and highly mobile compound. rsc.orgwikipedia.orgacs.orgmdpi.com TFA has been identified as a terminal degradation product for numerous fluorinated gases, pesticides, and pharmaceuticals. wikipedia.orgnih.gov

However, the formation of TFA from trifluoromethylphenols is highly structure-dependent. acs.orgumn.edu Research on the photolysis of TFMP isomers demonstrated that TFA was produced from 4-TFMP (para isomer), but not from 2-TFMP (ortho isomer) or 3-TFMP (meta isomer). umn.edu The mechanism for TFA formation from 4-TFMP is believed to involve the generation of a trifluoromethylquinone intermediate, which subsequently breaks down. acs.orgchemrxiv.org The yield of TFA is also influenced by pH. acs.orgchemrxiv.org

Given that this compound has its -CF3 group in a meta position, analogous to 3-TFMP, it is plausible that its direct degradation would not be a significant source of TFA. umn.edu However, the degradation process could still yield other persistent fluorinated transformation products that retain the trifluoromethyl group or other fluorinated fragments. nih.gov The ultimate fate of such products requires further investigation.

Environmental parameters, particularly pH and the presence of oxidants, have a profound influence on the degradation kinetics of fluorinated phenols.

Influence of pH: The pH of the aqueous medium is a critical factor for both hydrolysis and photolysis. For hydrolysis, higher pH levels increase the concentration of the deprotonated phenolate ion, which is the reactive species, thereby accelerating the degradation rate. rsc.orgnih.gov For photolysis, the degradation rate of trifluoromethylphenols also increases significantly with pH. acs.orgresearchgate.net For example, the photolysis rate constant for 2-TFMP was nearly 100 times faster at pH 10 compared to pH 5. acs.orgresearchgate.net This is again attributed to the higher reactivity of the phenolate form of the molecule. researchgate.netresearchgate.netmdpi.com

Influence of Oxidants: The presence of oxidants, such as hydroxyl radicals (•OH) generated from hydrogen peroxide (H2O2), can enhance the degradation rate of phenolic compounds. acs.orgmdpi.com In the case of 2-TFMP photolysis at pH 7, the addition of H2O2 slightly increased the degradation rate constant, indicating that •OH-mediated oxidation contributes to its transformation. acs.orgresearchgate.net

| Condition | Rate Constant (k, h⁻¹) |

|---|---|

| pH 5 Buffer | 3.52 ± 0.07 |

| pH 7 Buffer | 26.4 ± 0.64 |

| pH 7 Buffer + 1 mM H₂O₂ | 29.99 ± 1.47 |

| pH 10 Buffer | 334.1 ± 93.45 |

This data, from an analogue compound, illustrates the strong dependence of photolytic degradation on pH and the modest influence of an oxidant. acs.orgresearchgate.net

Structure Reactivity Relationships of 2,3 Difluoro 5 Trifluoromethyl Phenol Derivatives

Impact of Fluorine Substitution Pattern on Aromatic Ring Reactivity and Electronic Properties

The substitution of hydrogen with fluorine on an aromatic ring introduces significant changes to the molecule's electronic landscape. rsc.org In 2,3-Difluoro-5-(trifluoromethyl)phenol, the fluorine atoms at the C2 (ortho) and C3 (meta) positions exert a powerful influence on the reactivity of the benzene (B151609) ring and the acidity of the phenolic proton.

Inductive Effect: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). The fluorine atoms at positions 2 and 3 pull electron density away from the aromatic ring. This deactivates the ring, making it less susceptible to electrophilic aromatic substitution reactions compared to phenol (B47542). kaibangchem.com The electron density at the ortho and para positions relative to the hydroxyl group is significantly reduced.

Resonance Effect: While fluorine possesses lone pairs that can be donated to the ring via a resonance effect (+R effect), this effect is generally weaker than its strong inductive withdrawal.

Acidity: The cumulative inductive effect of the two fluorine atoms helps to stabilize the phenoxide anion formed upon deprotonation. By withdrawing electron density, the fluorines delocalize the negative charge of the anion, making the corresponding phenol more acidic than phenol itself. Computational studies on fluorinated phenols have confirmed that fluorine substitution generally increases acidity. acs.org The positioning at C2 and C3 ensures a substantial increase in the acidity of the hydroxyl group.

Electronic and Steric Effects of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its placement at the C5 (meta) position on the phenol ring has profound electronic and steric consequences.

Electronic Effects: The -CF3 group exerts a potent, purely inductive electron-withdrawing effect (-I effect). nih.gov Unlike halogens, it has no resonance-donating capability. This strong -I effect, combined with that of the two fluorine atoms, further deactivates the aromatic ring towards electrophilic attack. More importantly, it greatly enhances the acidity of the phenol by strongly stabilizing the negative charge on the conjugate base (phenoxide). tru.ca The delocalization of the positive charge in reaction intermediates is also significantly affected, which can alter regioselectivity in certain reactions. nih.gov

Steric Effects: While the trifluoromethyl group is sterically demanding, its placement at the meta position means it does not directly flank the hydroxyl group or the other substituents. Therefore, its steric hindrance primarily influences reactions at the adjacent C4 and C6 positions, potentially directing incoming groups to the less hindered C6 position in substitution reactions.

The combination of these effects makes the hydroxyl group of this compound exceptionally acidic for a phenol and renders the aromatic ring highly electron-deficient.

Comparative Analysis with Other Halogenated and Trifluoromethylated Phenols

The acidity of a phenol, measured by its pKa value, is a direct reflection of the electronic effects of its substituents. A comparison with related phenols highlights the unique properties of this compound. Electron-withdrawing groups generally lower the pKa (increase acidity), while electron-donating groups raise it. tru.ca

The presence of multiple electron-withdrawing groups (F and CF3) is expected to make this compound significantly more acidic than phenol and even more acidic than phenols containing only fluorine or a single trifluoromethyl group. For instance, the pKa of 3-(Trifluoromethyl)phenol is 9.08, while that of 3,5-Bis(trifluoromethyl)phenol is 8.03, showing the additive effect of multiple -CF3 groups. ut.ee Similarly, the pKa of 2,6-Difluorophenol is 7.34, demonstrating the impact of two ortho-fluorine atoms. ut.ee

| Compound | pKa Value | Reference |

|---|---|---|

| Phenol | 9.95 | General Literature |

| 4-Fluorophenol | 9.89 | ut.ee |

| 2,6-Difluorophenol | 7.34 | ut.ee |

| 3-(Trifluoromethyl)phenol | 9.08 | ut.ee |

| 4-(Trifluoromethyl)phenol | ~9.64 | ut.ee |

| 3,5-Bis(trifluoromethyl)phenol | 8.03 | ut.ee |

| 2,3,4,5,6-Pentafluorophenol | 5.55 | ut.ee |

| This compound | (Value not found in searches, but expected to be low, likely in the 6-7 range) | Inferred |

Interactive Data Table: Click on headers to sort.

While a specific experimental pKa for this compound was not located in the search results, based on the trends, its pKa is anticipated to be substantially low, reflecting the combined electron-withdrawing power of its three substituents. This high acidity and the electron-deficient nature of the ring are key differentiators from simpler halogenated phenols.

Principles for Modulating Chemical Behavior through Structural Modifications

The structure-reactivity relationships observed for this compound illustrate several key principles for tuning the chemical properties of phenolic compounds:

Acidity Control: The acidity of the phenolic hydroxyl group can be precisely modulated. Increasing the number and strength of electron-withdrawing groups (e.g., -F, -Cl, -NO2, -CN, -CF3) on the aromatic ring increases acidity by stabilizing the phenoxide conjugate base. tru.ca The position of these groups is also critical; ortho and para substituents often have a more pronounced effect due to their ability to delocalize the charge through resonance.

Aromatic Ring Reactivity: The susceptibility of the phenol ring to electrophilic substitution can be controlled. Electron-withdrawing groups deactivate the ring, making these reactions more difficult. youtube.com Conversely, electron-donating groups (e.g., -CH3, -OCH3) activate the ring. By choosing the appropriate substituents, the rate and feasibility of reactions like nitration, halogenation, and Friedel-Crafts alkylation can be managed.

Regioselectivity: Substituents direct the position of incoming electrophiles. The hydroxyl group is a strong ortho-, para-director. However, in a polysubstituted ring like this compound, the combined directing effects and steric factors will determine the outcome of substitution reactions, often leading to highly specific product formation.

Nucleophilic Substitution: While phenols are generally unreactive towards nucleophilic aromatic substitution, the presence of multiple, strong electron-withdrawing groups (as in this case) can make such reactions possible under certain conditions, particularly at positions activated by these groups. harvard.eduacs.org

By strategically applying these principles, derivatives of this compound can be designed with tailored acidity, reactivity, and regiochemical preferences for applications in medicinal chemistry and materials science. oregonstate.edu

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Routes with Enhanced Selectivity

While general methods for the synthesis of fluorinated phenols exist, the development of novel, efficient, and highly selective synthetic routes to 2,3-difluoro-5-(trifluoromethyl)phenol remains a key area of future research. Traditional methods for producing trifluoromethylphenols often involve multi-step processes. cas.cn One established approach includes the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is subsequently converted to the corresponding phenol (B47542) through hydrogenolysis. cas.cn Another method involves the hydrolysis of a substituted phenyldiazonium salt, although this is not always suitable for preparing ortho or para trifluoromethyl phenols due to the meta-directing nature of the trifluoromethyl group. cas.cn

Future research will likely focus on overcoming the limitations of these traditional methods by exploring more direct and atom-economical strategies. The development of synthetic pathways that allow for the precise installation of the two adjacent fluorine atoms and the trifluoromethyl group onto the phenol scaffold with high regioselectivity is a primary objective. This may involve the use of advanced fluorinating reagents and catalytic systems that can operate under mild conditions.

Development of Advanced Catalytic Systems for Transformations Involving Fluorinated Phenols

The reactivity of the this compound ring is significantly influenced by the presence of multiple electron-withdrawing fluorine substituents. This presents both challenges and opportunities for the development of advanced catalytic systems to mediate its transformations. Future research in this area will likely concentrate on several key aspects:

C-H Functionalization: The selective activation and functionalization of the C-H bonds on the aromatic ring of this compound would provide a powerful tool for creating a diverse range of derivatives. Transition metal catalysis, particularly with palladium and copper, has shown promise in the C-H functionalization of fluorinated aromatic compounds. researchgate.netmdpi.com Future efforts will aim to develop catalysts that can selectively target the available C-H positions on the phenol ring, enabling the introduction of various functional groups.

Cross-Coupling Reactions: The development of robust catalytic systems for cross-coupling reactions involving this compound as a coupling partner is another important research direction. This would facilitate the construction of complex molecular architectures containing the difluoro-trifluoromethyl-phenol motif. Research into ligands that can promote efficient oxidative addition and reductive elimination steps in the catalytic cycle will be crucial for the success of these transformations.

Asymmetric Catalysis: For applications in life sciences, the development of catalytic methods for the enantioselective transformation of derivatives of this compound is of high interest. This could involve the design of chiral catalysts that can control the stereochemistry of reactions at positions adjacent to the fluorinated core.

The table below summarizes potential catalytic transformations for this compound and the corresponding research focus.

| Transformation Type | Catalyst System | Research Focus |

|---|---|---|

| C-H Arylation | Palladium-based catalysts with specialized ligands | Achieving high regioselectivity and functional group tolerance. |

| C-O Coupling | Copper-based catalysts | Developing mild reaction conditions for ether synthesis. |

| Asymmetric Hydrogenation | Chiral transition metal complexes | Creating chiral centers in derivatives for pharmaceutical applications. |

Deeper Mechanistic Understanding of Complex Chemical Reactions

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. The interplay of the electronic effects of the two fluorine atoms and the trifluoromethyl group on the reactivity of the aromatic ring and the phenolic hydroxyl group warrants detailed investigation.

Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the intermediates and transition states of reactions. Computational chemistry, particularly density functional theory (DFT), will be a powerful tool for modeling reaction profiles, predicting regioselectivity, and understanding the role of catalysts. acs.orgnih.gov For instance, computational studies can help to rationalize the observed reactivity patterns in electrophilic aromatic substitution on fluorinated benzenes, where the interplay of inductive and resonance effects can lead to counterintuitive outcomes. acs.org A deeper mechanistic understanding will enable chemists to rationally design reaction conditions and catalysts to achieve desired outcomes with high efficiency and selectivity.

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

The increasing prevalence of fluorinated compounds in various applications necessitates a comprehensive understanding of their environmental fate and potential impact. acs.orgnih.gov Interdisciplinary research combining organic chemistry and environmental science is crucial for addressing these concerns, and this compound can serve as a relevant model compound for such studies.

A key area of investigation is the biodegradation of trifluoromethylated aromatic compounds. mdpi.com While the carbon-fluorine bond is exceptionally strong, microorganisms have been shown to be capable of degrading some organofluorine compounds. mdpi.com Research into the metabolic pathways that bacteria and fungi use to break down compounds like this compound could lead to the development of bioremediation strategies for contaminated sites. Studies have shown that the hydrolysis of some trifluoromethylphenols can lead to the formation of hydroxybenzoic acids and fluoride (B91410), with the reaction mechanism likely proceeding through an E1cb mechanism. rsc.org Understanding the factors that influence the rate and extent of this degradation is a critical research goal.

Furthermore, the development of analytical methods for the detection and quantification of this compound and its potential degradation products in environmental matrices is essential for monitoring its presence and understanding its environmental behavior. Techniques such as 19F NMR spectroscopy, combined with mass spectrometry and chromatography, can be powerful tools for tracking the fate of fluorinated compounds in the environment. acs.org

Innovations in Sustainable and Green Chemical Approaches for Fluorine Chemistry

The principles of green chemistry are increasingly guiding the development of new chemical processes, and fluorine chemistry is no exception. researchgate.netdovepress.comtandfonline.comsciencedaily.com Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally benign synthetic methods.

Key areas for innovation in green fluorine chemistry include:

Use of Safer Fluorinating Reagents: The development and utilization of fluorinating reagents that are less hazardous and have a lower environmental impact than traditional reagents is a high priority. This includes exploring solid fluorinating agents or generating reactive fluorine species in situ to minimize handling risks.

Catalytic and Atom-Economical Reactions: Shifting from stoichiometric to catalytic methods for fluorination and subsequent transformations can significantly reduce waste generation. dovepress.com Designing reactions that are highly atom-economical, where the majority of the atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry.

Energy Efficiency and Alternative Reaction Media: The use of alternative energy sources, such as microwave irradiation or photochemistry, can often lead to faster and more efficient reactions. researchgate.net Exploring the use of greener solvents, such as water, ionic liquids, or supercritical fluids, can reduce the reliance on volatile organic compounds.

Renewable Feedstocks: While currently derived from petrochemical sources, future research could explore the synthesis of fluorinated phenols from renewable feedstocks. This would represent a significant step towards a more sustainable chemical industry.

The pursuit of these green chemistry principles will not only lead to more environmentally friendly methods for the synthesis and transformation of this compound but will also contribute to the broader goal of a more sustainable chemical enterprise. rsc.org

Q & A

Q. What are the optimal synthetic routes for 2,3-Difluoro-5-(trifluoromethyl)phenol?

Answer: The synthesis typically involves electrophilic aromatic substitution. A common method starts with a phenol precursor, where fluorine and trifluoromethyl groups are introduced sequentially. For fluorination, reagents like N-fluorobenzenesulfonimide (NFSI) are used in solvents such as dichloromethane at controlled temperatures (0–25°C). The trifluoromethyl group can be introduced via Ullmann coupling or direct trifluoromethylation using Cu(I) catalysts . Reaction progress is monitored via TLC or HPLC.

Q. How can the structure of this compound be confirmed experimentally?

Answer: Use a combination of:

- 19F NMR : To identify fluorine environments (δ -60 to -70 ppm for CF3, δ -110 to -120 ppm for aromatic F).

- 1H NMR : To resolve hydroxyl and aromatic proton signals (broad singlet for -OH at δ 5–6 ppm).

- Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z: ~224.0 [M-H]-).

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What factors influence the solubility and stability of this compound?

Answer: Solubility is enhanced in polar aprotic solvents (e.g., DMSO, acetonitrile) due to hydrogen bonding with the hydroxyl group. Stability is affected by:

- pH : Degrades under strong basic conditions (pH >10) via deprotonation and oxidation.

- Light : The trifluoromethyl group may undergo photolytic cleavage; store in amber vials at -20°C under inert gas .

Advanced Research Questions

Q. How does the electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the aromatic ring, reducing electrophilic substitution rates. However, this enhances oxidative stability in Suzuki-Miyaura couplings. For example, Pd(PPh3)4 in DMF at 80°C enables coupling with aryl boronic acids, with yields optimized by adding Cs2CO3 as a base .

Q. How do positional isomers (e.g., 3-Bromo-2-fluoro vs. 4-Bromo-2-fluoro analogs) differ in biological activity?

Answer: Comparative studies show:

- 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol : Higher lipophilicity (logP ~2.8) and enhanced membrane permeability.

- 4-Bromo-2-fluoro analog : Increased steric hindrance reduces enzyme binding affinity (e.g., IC50 vs. cytochrome P450 enzymes increases by 40%).

Use molecular docking and MD simulations to validate interactions .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed DMSO concentration ≤0.1%).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.

- SAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can the compound’s reactivity under radical conditions be optimized for polymer applications?

Answer: The hydroxyl group acts as a chain-transfer agent in radical polymerization. To enhance reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.